- Sulfoxide-Chelated Ruthenium Benzylidene Catalyst: a Synthetic Study on the Utility of Olefin Metathesis, ChemCatChem, 2016, 8(17), 2817-2823
Cas no 93-71-0 (2-chloro-N,N-bis(prop-2-en-1-yl)acetamide)
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-chloro-N,N-di-2-propen-1-yl-
- 2-chloro-N,N-bis(prop-2-enyl)acetamide
- 2-Chloro-N,N-Diallylacetamide
- ALLIDOCHLOR
- N,N-Diallyl-2-chloroacetamide
- N,N-Diallyl-2-chloroacetamide Solution
- 2-chloro-N,N-di(prop-2-en-1-yl)acetamide
- 2-chloro-N,N-di-2-propen-1-ylacetamide
- CDAA
- Randox
- alpha-Chloro-N,N-diallylacetamide
- N,N-Diallylchloroacetamide
- Alidochlore
- 2-Chloro-N,N-di-2-propen-1-ylacetamide (ACI)
- Acetamide, 2-chloro-N,N-di-2-propenyl- (9CI)
- Acetamide, N,N-diallyl-2-chloro- (8CI)
- 2-Chloro-N,N-bis(prop-2-en-1-yl)acetamide
- Alidochlor
- CP 6,343
- Lucaoxian
- N,N-Diallyl-α-chloroacetamide
- α-Chloro-N,N-diallylacetamide
- F2158-1328
- HSDB 1560
- UNII-2E0WF154QR
- Alidochlore; Allidochlor; CDAA; CP 6,343;N,N-Diallylchloroacetamide; Randox
- N,NDiallylchloroacetamide
- Rantox T
- 2ChloroN,Ndiallylacetamide
- DTXSID2041591
- alphaChloroN,Ndiallylacetamide
- DTXCID0021591
- Acetamide, 2chloroN,Ndi2propenyl
- .alpha.-Chloro-N,N-diallylacetamide
- USEPA/OPP PC code 019301
- NS00002977
- Allidochlor, PESTANAL(R), analytical standard
- N-Diallyl-2-Chloroacetamide
- 2-Chloro-N,N-di-2-propenylacetamide
- N,N-Diallyl-.alpha.-chloroacetamide
- 2ChloroN,Ndi2propenylacetamide
- Q17310226
- CHEMBL2251312
- BRN 1761616
- Allidochlor [ISO]
- Diallylamid kyseliny chloroctove
- Radox
- DIALLYLCHLOROACETAMIDE-CHLOTOACETAMIDE
- E79184
- ALLIDOCHLOR [MI]
- 4-04-00-01064 (Beilstein Handbook Reference)
- CHEBI:82170
- N,N-DIALLYL-2-CHLOREACETAMIDE
- 93-71-0
- EN300-08117
- Acetamide, 2-chloro-N,N-di-2-propenyl-
- Z56899050
- Caswell No. 284
- AKOS000202499
- N,N-diallyl-2-chloro-acetamide
- EINECS 202-270-7
- Acetamide, 2-chloro-N,N-diallyl-
- 2E0WF154QR
- N,NDiallyl2chloroacetamide
- EPA Pesticide Chemical Code 019301
- Allidochlor 100 microg/mL in Methanol
- AS-59792
- Acetamide, 2chloroN,Ndiallyl
- ALLIDOCHLOR [HSDB]
- SCHEMBL53540
- Acetamide, N,Ndiallyl2chloro
- Diallylchloroacetamide
- Acetamide, N,N-diallyl-2-chloro-
- Diallylamid kyseliny chloroctove [Czech]
- C19043
- Cdaat
- AI3-51490
- CS-0013971
- NCI-C04035
- Acetamide, 2-chloro-N,N-di-2-propen-1-yl-
- CP-6343
- 2-chloro-N,N-bis(prop-2-en-1-yl)acetamide
-
- MDL: MFCD00034186
- Inchi: 1S/C8H12ClNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2
- InChI Key: MDBGGTQNNUOQRC-UHFFFAOYSA-N
- SMILES: O=C(CCl)N(CC=C)CC=C
Computed Properties
- Exact Mass: 173.06100
- Monoisotopic Mass: 173.060742
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 20.3
Experimental Properties
- Density: 1.042
- Melting Point: 145 ºC
- Boiling Point: 242 ºC
- Flash Point: 100 ºC
- Refractive Index: nD25 1.4932
- PSA: 20.31000
- LogP: 1.42580
- Merck: 13,258
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H411
- Warning Statement: P273,P280,P305+P351+P338
- Hazardous Material transportation number:UN 2902
- WGK Germany:2
- Hazard Category Code: R21/22;R36/38;R51/53
- Safety Instruction: S26;S28;S36/37/39;S61
- RTECS:AB5250000
-
Hazardous Material Identification:
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R21/22
- HazardClass:6.1(b)
- PackingGroup:III
- Toxicity:LD50 orally in rats: 700 mg/kg (Bailey, White)
- Storage Condition:0-6°C
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Customs Data
- HS CODE:2924199016
- Customs Data:
China Customs Code:
2924199016Overview:
2924199016 Dipropylene oxamine.Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Regulatory conditions:
S.Import and Export Pesticide Registration Certificate
Summary:
2924199016 n,n-diallyl-2-chloroacetamide.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A114978-100mg |
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide |
93-71-0 | 100mg |
¥339.90 | 2023-09-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032708-100mg |
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide |
93-71-0 | 100mg |
¥408 | 2024-05-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A44660-100mg |
Allidochlor |
93-71-0 | 100mg |
¥318.0 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-VM223-20mg |
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide |
93-71-0 | 20mg |
¥210.0 | 2022-02-28 | ||
| TRC | A614173-100mg |
Allidochlor |
93-71-0 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A614173-250mg |
Allidochlor |
93-71-0 | 250mg |
$ 115.00 | 2023-04-19 | ||
| TRC | A614173-1g |
Allidochlor |
93-71-0 | 1g |
$ 325.00 | 2022-06-08 | ||
| TRC | A614173-5g |
Allidochlor |
93-71-0 | 5g |
$ 800.00 | 2023-09-08 | ||
| A2B Chem LLC | AB48483-2.5g |
N,N-Diallyl-2-chloroacetamide |
93-71-0 | 95% | 2.5g |
$682.00 | 2024-07-18 | |
| A2B Chem LLC | AB48483-5g |
N,N-Diallyl-2-chloroacetamide |
93-71-0 | 95% | 5g |
$991.00 | 2024-07-18 |
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
- Effects of plant growth regulators and other compounds on flow of latex in Hevea brasiliensis, Annals of Applied Biology, 1968, 62(1), 159-73
Production Method 6
- A green way to γ-lactams through a copper catalyzed ARGET-ATRC in ethanol and in the presence of ascorbic acid, Tetrahedron, 2011, 67(2), 408-416
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
- Allenes. Part 36. Synthesis of 2,4,5-trienamides as potential insecticides, by a Wittig reaction, Journal of the Chemical Society, 1977, (2), 93-5
Production Method 12
- Biphasic manganese carbonyl reactions: a new approach to making carbon-carbon bonds, Tetrahedron Letters, 2002, 43(14), 2535-2538
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Raw materials
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Preparation Products
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Suppliers
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-chloro-N,N-bis(prop-2-en-1-yl)acetamide
Recent Advances in the Study of 2-Chloro-N,N-bis(prop-2-en-1-yl)acetamide (CAS 93-71-0)
2-Chloro-N,N-bis(prop-2-en-1-yl)acetamide (CAS 93-71-0) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and agrochemicals. Recent studies have explored its synthesis, biological activity, and mechanisms of action, providing valuable insights for researchers in the field. This research brief aims to summarize the latest findings related to this compound, highlighting its significance and potential applications.
The compound, with the molecular formula C8H12ClNO, is characterized by its chloroacetamide core and two allyl groups. Its unique structure makes it a versatile intermediate in organic synthesis and a candidate for further pharmacological evaluation. Recent research has focused on optimizing its synthesis to improve yield and purity, as well as investigating its reactivity under various conditions. These studies have laid the groundwork for its potential use in more complex chemical transformations.
In the realm of biological activity, 2-chloro-N,N-bis(prop-2-en-1-yl)acetamide has shown promise as a precursor for the development of novel bioactive molecules. Preliminary studies have indicated its potential as an inhibitor of certain enzymes, which could be leveraged in the design of new therapeutic agents. For instance, its interaction with cysteine proteases has been explored, suggesting possible applications in the treatment of parasitic infections or cancer. However, further in vitro and in vivo studies are required to fully elucidate its pharmacological profile.
Another area of interest is the compound's potential use in agrochemicals. Its structural features make it a candidate for the development of herbicides or fungicides. Recent studies have investigated its efficacy against various plant pathogens, with some promising results. Researchers are particularly interested in its mode of action and the possibility of modifying its structure to enhance its activity and reduce environmental impact. These efforts align with the growing demand for sustainable agricultural solutions.
Despite these advancements, challenges remain in the study of 2-chloro-N,N-bis(prop-2-en-1-yl)acetamide. Issues such as its stability under different conditions, potential toxicity, and scalability of synthesis need to be addressed. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in overcoming these hurdles and unlocking the full potential of this compound. Future research directions may include the development of derivatives with improved properties and the exploration of its interactions with biological targets at the molecular level.
In conclusion, 2-chloro-N,N-bis(prop-2-en-1-yl)acetamide (CAS 93-71-0) represents a promising area of research in chemical biology and pharmaceutical sciences. Its unique structure and potential applications in drug development and agrochemicals make it a compound of significant interest. Continued research efforts will be essential to fully understand its capabilities and translate these findings into practical applications. This brief underscores the importance of interdisciplinary collaboration and innovative approaches in advancing the study of this and similar compounds.
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